molecular formula C21H19N3OS B5129138 (E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile

Cat. No.: B5129138
M. Wt: 361.5 g/mol
InChI Key: YYNBSQPIDZJJNB-SFQUDFHCSA-N
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Description

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a methoxyaniline group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-methoxyaniline and acrylonitrile under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile involves its interaction with specific molecular targets. The thiazole ring and the methoxyaniline group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The nitrile group can also participate in interactions with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural complexity.

    Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar due to the presence of aromatic rings and functional groups.

Uniqueness

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile is unique due to its combination of a thiazole ring, a methoxyaniline group, and a nitrile moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-4-5-16(10-15(14)2)20-13-26-21(24-20)17(11-22)12-23-18-6-8-19(25-3)9-7-18/h4-10,12-13,23H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNBSQPIDZJJNB-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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